Antradion vs. Phenylbutazone: Comparative In Vivo Stimulation of Bilirubin Excretion in CCl4-Induced Hepatopathy Model
In a direct head-to-head in vivo study using CCl4-poisoned rats, Antradion (60 mg/kg) and phenylbutazone (30 mg/kg) were evaluated for their ability to stimulate bilirubin passage with bile following hemolyzed blood loading. Both compounds demonstrated stimulation of bilirubin excretion relative to untreated poisoned controls, establishing Antradion as a functional pyrazolone derivative capable of modulating hepatobiliary function [1].
| Evidence Dimension | In vivo stimulation of bilirubin excretion (choleretic/hypobilirubinemic effect) |
|---|---|
| Target Compound Data | 60 mg/kg (Antradion) produced measurable stimulation of bilirubin excretion |
| Comparator Or Baseline | Phenylbutazone: 30 mg/kg; Nicophezone: 10 mg/kg; Prednisolone: 1 mg/kg |
| Quantified Difference | Antradion requires approximately 2× the dose of phenylbutazone to achieve comparable bilirubin excretion stimulation in this model |
| Conditions | Rat model; CCl4-induced liver damage; hemolyzed blood load administered intravenously; bile duct cannulation for choleresis measurement |
Why This Matters
This evidence directly informs dose selection when designing hepatobiliary studies using Antradion versus phenylbutazone, preventing underdosing that would confound comparative pharmacological assessments.
- [1] Pidémskiĭ EL. [Mechanism of the hypobilirubinemic effect of prednisolone and some pyrazolone derivatives]. Farmakol Toksikol. 1976 Jan-Feb;39(1):114-9. PMID: 943312. View Source
